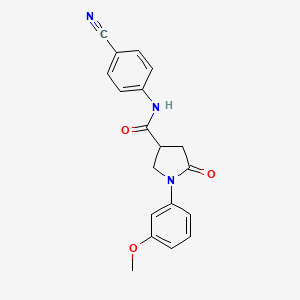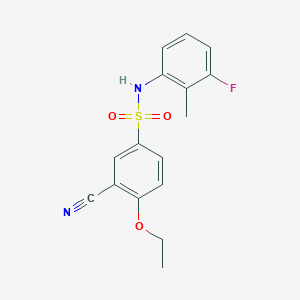![molecular formula C22H31N3O2 B4425862 N-1-adamantyl-N'-[4-(4-morpholinylmethyl)phenyl]urea](/img/structure/B4425862.png)
N-1-adamantyl-N'-[4-(4-morpholinylmethyl)phenyl]urea
Vue d'ensemble
Description
N-1-adamantyl-N'-[4-(4-morpholinylmethyl)phenyl]urea, also known as AUDA-1, is a chemical compound that has been extensively studied for its potential therapeutic applications. AUDA-1 belongs to a class of compounds known as soluble epoxide hydrolase inhibitors (sEHIs). sEHIs have been shown to have a range of therapeutic effects, including anti-inflammatory, analgesic, and cardioprotective effects. AUDA-1 is a potent sEHI and has been the subject of several scientific studies.
Mécanisme D'action
N-1-adamantyl-N'-[4-(4-morpholinylmethyl)phenyl]urea works by inhibiting the activity of soluble epoxide hydrolase (sEH), an enzyme that breaks down epoxyeicosatrienoic acids (EETs). EETs are signaling molecules that have a range of beneficial effects, including anti-inflammatory and vasodilatory effects. By inhibiting the activity of sEH, this compound increases the levels of EETs in the body, leading to these beneficial effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In animal models, this compound has been shown to reduce inflammation, reduce pain, and protect the heart muscle following a heart attack. This compound has also been shown to have beneficial effects on blood pressure and glucose metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-1-adamantyl-N'-[4-(4-morpholinylmethyl)phenyl]urea in lab experiments is its potency as a sEHI. This compound has been shown to be a highly effective inhibitor of sEH, leading to increased levels of EETs. However, one limitation of using this compound is its relatively high cost compared to other sEHIs. Additionally, this compound has limited solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several areas of future research that could be pursued with N-1-adamantyl-N'-[4-(4-morpholinylmethyl)phenyl]urea. One area of research could focus on the potential anti-cancer effects of this compound. EETs have been shown to have anti-cancer effects, and this compound could be studied for its potential to increase EET levels and reduce cancer growth. Another area of research could focus on the potential neuroprotective effects of this compound. EETs have been shown to have beneficial effects on the nervous system, and this compound could be studied for its potential to increase EET levels and protect against neurodegenerative diseases. Additionally, this compound could be studied for its potential to improve glucose metabolism and reduce the risk of diabetes.
Applications De Recherche Scientifique
N-1-adamantyl-N'-[4-(4-morpholinylmethyl)phenyl]urea has been studied extensively for its potential therapeutic applications. One area of research has focused on the anti-inflammatory effects of this compound. Inflammation is a key component of many diseases, including cardiovascular disease, diabetes, and cancer. This compound has been shown to reduce inflammation in several animal models of disease. Another area of research has focused on the analgesic effects of this compound. This compound has been shown to reduce pain in several animal models of pain. Additionally, this compound has been studied for its potential cardioprotective effects. This compound has been shown to reduce damage to the heart muscle following a heart attack in animal models.
Propriétés
IUPAC Name |
1-(1-adamantyl)-3-[4-(morpholin-4-ylmethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O2/c26-21(24-22-12-17-9-18(13-22)11-19(10-17)14-22)23-20-3-1-16(2-4-20)15-25-5-7-27-8-6-25/h1-4,17-19H,5-15H2,(H2,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGFOXFQNMHYADD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)NC(=O)NC34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-chloro-2-{[(4-fluorobenzyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B4425785.png)
![N-(3-chlorophenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B4425788.png)

![ethyl 5-{[(5-methyl-2-thienyl)methyl]amino}-2-(4-morpholinyl)benzoate](/img/structure/B4425791.png)


![3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-2-pyridinylpropanamide](/img/structure/B4425811.png)
![2,2-dimethyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)propanamide](/img/structure/B4425819.png)
![2-bromo-N-[2-(4-pyridinyl)ethyl]benzamide](/img/structure/B4425826.png)
![N-(4-fluorophenyl)-3-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B4425843.png)
![1-(4-fluorophenyl)-3-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-2,5-pyrrolidinedione](/img/structure/B4425846.png)

![1-{[4-(2-pyridinyl)-1-piperazinyl]acetyl}-4-piperidinecarboxamide](/img/structure/B4425883.png)
![N-(2-furylmethyl)-3-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]methyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4425884.png)